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Compound of Interest

Compound Name: Thieno[2,3-c]pyridine

Cat. No.: B153571

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
heterocyclic compound Thieno[2,3-c]pyridine. Due to the limited availability of complete,
publicly accessible spectroscopic data for the unsubstituted parent compound, this document
presents the available mass spectrometry data for Thieno[2,3-c]pyridine and supplements it
with representative Nuclear Magnetic Resonance (NMR) and Infrared (IR) data from simple
derivatives. This approach aims to provide valuable insights into the core spectroscopic
features of the Thieno[2,3-c]pyridine ring system for researchers and professionals in drug
development.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for Thieno[2,3-
c]pyridine and its derivatives.

Mass Spectrometry (MS) of Unsubstituted Thieno[2,3-
c]pyridine

The mass spectrum of the parent Thieno[2,3-c]pyridine is characterized by its molecular ion
peak, which confirms the compound's molecular weight.
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Parameter Value Source

Molecular Formula C7HsNS PubChem
Molecular Weight 135.19 g/mol PubChem
Exact Mass 135.01427034 Da PubChem

Major Peaks (m/z)

135 M+ PubChem

108 [M-HCNJ* PubChem

Nuclear Magnetic Resonance (NMR) Spectroscopy

Complete, authenticated *H and *3C NMR data for the unsubstituted Thieno[2,3-c]pyridine are
not readily available in the public domain. Therefore, representative data from simple
substituted derivatives are presented below to illustrate the expected chemical shifts and
coupling patterns of the core ring structure.

IH NMR Data of a 7-(Substituted methyl)thieno[2,3-c]pyridine Derivative

Note: The following data is for a derivative and chemical shifts will vary depending on the

substituent.
Proton Chemical Shift (3, Multiplicity Coupling Constant
ppm) (J, Hz)

H-2 74-76 d 50

H-3 72-74 d 50

H-4 8.5-8.7 d 6.0

H-5 76-7.8 d 6.0

CHz2 (substituent) 45-4.7 s

13C NMR Data of a 7-(Substituted methyl)thieno[2,3-c]pyridine Derivative
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Note: The following data is for a derivative and chemical shifts will vary depending on the

substituent.

Carbon Chemical Shift (3, ppm)
C-2 122 - 124

C-3 126 - 128

C-3a 130 - 132

C-4 148 - 150

C-5 118 - 120

C-7a 150 - 152

C-7 145 - 147

CHz2 (substituent) 50 - 55

Infrared (IR) Spectroscopy

Similar to the NMR data, a definitive IR spectrum for the unsubstituted Thieno[2,3-c]pyridine
is not readily available. The table below lists the characteristic absorption bands observed for a
substituted Thieno[2,3-c]pyridine derivative.

Functional Group Vibrational Mode Absorption Range (cm~1)
Aromatic C-H Stretching 3100 - 3000

C=C/C=N Stretching 1600 - 1450

C-S Stretching 700 - 600

Experimental Protocols

The following sections detail generalized experimental methodologies for the acquisition of the
spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H and 3C NMR spectra are typically recorded on a spectrometer operating at a frequency of
300 MHz or higher.

e Sample Preparation: Approximately 5-10 mg of the Thieno[2,3-c]pyridine sample is
dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-de) in a standard 5 mm
NMR tube.

o Data Acquisition:

o 'H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters
include a spectral width of approximately 10-15 ppm, a sufficient number of scans to
achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

o 183C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. A wider
spectral width (e.g., 0-200 ppm) is used, and a significantly larger number of scans is
required due to the lower natural abundance of the 3C isotope.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent
peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectra are typically recorded on a Fourier Transform Infrared (FT-IR) spectrometer.
e Sample Preparation (Solid Sample):

o KBr Pellet Method: A small amount of the solid sample (1-2 mg) is finely ground with
approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed
into a thin, transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly
onto the ATR crystal.

o Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal)
is recorded. The sample is then placed in the spectrometer, and the sample spectrum is
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acquired. The final spectrum is presented in terms of transmittance or absorbance versus
wavenumber (cm~1).

Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (El)
or electrospray ionization (ESI) source.

o Sample Introduction:

o Gas Chromatography-Mass Spectrometry (GC-MS): The sample is dissolved in a volatile
solvent and injected into a gas chromatograph. The separated components are then
introduced into the mass spectrometer.

o Direct Infusion: The sample is dissolved in a suitable solvent and infused directly into the
ionization source.

e |onization:

o Electron lonization (El): The sample molecules are bombarded with a high-energy electron
beam (typically 70 eV), causing ionization and fragmentation.

o Electrospray lonization (ESI): The sample solution is passed through a charged capillary,
creating a fine spray of charged droplets. The solvent evaporates, leaving charged sample
molecules.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: The separated ions are detected, and a mass spectrum is generated, showing the
relative abundance of ions at each m/z value.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
synthesized compound like Thieno[2,3-c]pyridine.
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Caption: General workflow for the synthesis and spectroscopic characterization of Thieno[2,3-
c]pyridine.

« To cite this document: BenchChem. [Spectroscopic Profile of Thieno[2,3-c]pyridine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b153571#spectroscopic-data-of-thieno-2-3-c-pyridine-
nmr-ir-msj

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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